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Compound of Interest

Compound Name: EIDD-2749

Cat. No.: B10854810 Get Quote

This technical guide provides a comprehensive overview of the preclinical studies of EIDD-
2749 (also known as 4′-fluorouridine or 4′-FlU), a ribonucleoside analog with potent broad-

spectrum antiviral activity. The data presented herein are compiled from various in vivo studies

in established animal models, targeting a range of significant viral pathogens. This document is

intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action
EIDD-2749 is a prodrug that, once inside the host cell, is metabolized into its active

triphosphate form. This active metabolite acts as a substrate for the viral RNA-dependent RNA

polymerase (RdRP), the core enzyme responsible for replicating the genome of many RNA

viruses. Upon incorporation into the nascent viral RNA strand, EIDD-2749 disrupts the

replication process. Depending on the specific virus, this disruption manifests as either

immediate chain termination or transcriptional stalling, where the polymerase pauses after

incorporation, ultimately inhibiting the production of new viral genomes and halting the

infection.[1][2][3][4]
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Figure 1: Mechanism of action of EIDD-2749.
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Pharmacokinetics in Animal Models
Pharmacokinetic properties of EIDD-2749 have been evaluated in ferrets, demonstrating good

oral dose-proportionality.[5] Following a single oral administration, the compound reached peak

plasma concentrations that were dose-dependent, indicating efficient absorption.

Animal Model Dose (Oral) Cmax (µM)
AUC
(h*nmol/mL)

Source

Ferret 15 mg/kg 34.8 154 ± 27.6 [5]

Ferret 50 mg/kg 63.3 413.1 ± 78.1 [5]

Efficacy in Animal Models of Viral Disease
EIDD-2749 has demonstrated high efficacy in various preclinical animal models against several

pathogenic RNA viruses.

Respiratory Syncytial Virus (RSV)
In a mouse model of RSV infection, once-daily oral administration of EIDD-2749 resulted in a

significant, dose-dependent reduction in viral load in the lungs.[5]

Virus
Animal
Model

Dosage
(Oral)

Treatment
Initiation

Key
Efficacy
Outcome

Source

RSV
BALB/cJ

Mice

0.2, 1, or 5

mg/kg

2 hours post-

infection

Statistically

significant

reduction in

lung virus

load at all

doses.

[5]

RSV
BALB/cJ

Mice
5 mg/kg

24 hours

post-infection

Highly

efficacious in

reducing viral

replication.

[1][2]
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Coronaviruses (SARS-CoV-2)
The ferret model, which mimics aspects of human SARS-CoV-2 infection and transmission,

was used to evaluate EIDD-2749. The treatment was effective against multiple variants of

concern.

Virus
Animal
Model

Dosage
(Oral)

Treatment
Initiation

Key
Efficacy
Outcome

Source

SARS-CoV-2

(WA1, Alpha,

Gamma,

Delta)

Ferrets 20 mg/kg
12 hours

post-infection

Significant

reduction in

viral titers in

nasal lavages

and nasal

turbinates.

[1][6]

Influenza Viruses
EIDD-2749 was assessed against seasonal and highly pathogenic avian influenza (HPAI)

viruses in both ferret and mouse models, demonstrating therapeutic benefits and potential to

curb transmission.
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Virus
Animal
Model

Dosage
(Oral)

Treatment
Initiation

Key
Efficacy
Outcome

Source

Influenza A Ferrets 2 mg/kg
12 hours

post-infection

Rapidly

stopped virus

shedding and

prevented

transmission

to sentinels.

[4]

H1N1pdm09 Mice Not specified

Up to 60

hours post-

infection

Alleviated

pneumonia

and mediated

complete

survival.

[4]

HPAI H5N1 Mice Not specified Post-infection

Ensured

survival of

infected

animals.

[4]

Other Pathogenic RNA Viruses
The broad-spectrum nature of EIDD-2749 is further supported by its efficacy against

arenaviruses and bandaviruses in lethal disease models.
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Virus
Animal
Model

Dosage
(Oral)

Treatment
Initiation

Key
Efficacy
Outcome

Source

Lassa Virus

(LASV)
Guinea Pigs 0.5 mg/kg

12 days post-

infection

Rapid

resolution of

clinical signs

and

protection

from lethal

disease.

[7]

Junín Virus

(JUNV)
Guinea Pigs 0.5 mg/kg

9 days post-

infection

Protection

from lethal

disease even

with delayed,

low-dose

treatment.

[7]

Heartland

Virus (HRTV)
AG129 Mice 3 mg/kg

After onset of

disease

Protected

mice against

lethal

challenge

and reduced

viral loads.

[8]

Experimental Protocols and Workflows
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Below are representative protocols derived from the cited studies.

General Experimental Workflow (In Vivo Efficacy Study)
The typical workflow for assessing antiviral efficacy in an animal model involves

acclimatization, infection, treatment, and monitoring, followed by endpoint analysis.
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Figure 2: Generalized workflow for in vivo antiviral efficacy testing.

Protocol: SARS-CoV-2 Efficacy in Ferrets
Animal Model: Ferrets are used as they are susceptible to SARS-CoV-2 infection.[9][10]

Virus Inoculation: Animals are inoculated with SARS-CoV-2 isolates, such as WA1 or

variants of concern (Alpha, Gamma, Delta).[1]

Drug Administration: Treatment with EIDD-2749 (e.g., 20 mg/kg) is initiated 12 hours after

infection via oral administration, once daily.[1][6]

Monitoring and Sampling: Nasal lavages are performed twice daily to monitor viral shedding.

[1]

Endpoint Analysis: At day 4 post-infection, animals are euthanized, and nasal turbinates are

collected to determine viral titers by plaque assay.[1]

Protocol: RSV Efficacy in Mice
Animal Model: BALB/cJ mice are used, which are a standard model for RSV research.[5][9]

Virus Inoculation: Mice are infected intranasally with a recombinant RSV strain (e.g.,

recRSV-A2-L19F) that replicates efficiently in this model.[5]

Drug Administration: Once-daily oral treatment is initiated at various time points post-

infection with doses ranging from 0.2 to 5 mg/kg.[5]
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Endpoint Analysis: At the study endpoint (e.g., day 4 or 5 post-infection), lungs are

harvested, and viral loads are quantified to determine the reduction compared to a vehicle-

treated control group.[5]

Protocol: Arenavirus Efficacy in Guinea Pigs
Animal Model: Guinea pig models that recapitulate lethal human disease are used for Lassa

virus (LASV) and Junín virus (JUNV).[7]

Virus Inoculation: Animals are challenged with a lethal dose of the respective arenavirus.

Drug Administration: To assess the therapeutic window, oral EIDD-2749 treatment (e.g., 0.5

mg/kg) is initiated late in the course of infection (Day 9 for JUNV, Day 12 for LASV).[7]

Monitoring and Outcome: Animals are monitored for clinical signs of disease and survival.

The primary outcome is protection from lethal disease and resolution of symptoms.[7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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